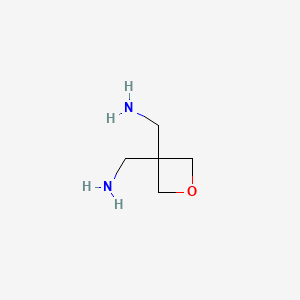

3,3-Oxetanedimethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Oxetanedimethanamine typically involves the reaction of oxetane derivatives with amines under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound is often carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the desired product is obtained .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3,3-Oxetanedimethanamine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while reduction may produce various amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The oxetane moiety is increasingly recognized for its utility in drug design. Research indicates that 3,3-disubstituted oxetanes can serve as valuable building blocks in the synthesis of pharmaceuticals. The unique structural properties of oxetanes allow for modifications that enhance the pharmacokinetic profiles of drug candidates.

Synthesis and Functionalization

A study highlighted the synthesis of 3,3-disubstituted oxetanes through various organic transformations, including oxidation, reduction, and nucleophilic substitution reactions. The stability of the oxetane ring under different conditions was emphasized, showcasing its potential as a robust scaffold in medicinal chemistry .

Table 1: Common Reactions Involving 3,3-Oxetanedimethanamine

Drug Candidates

Several drug candidates containing oxetane structures are currently in clinical trials. Notable examples include crenolanib for cancer treatment and fenebrutinib for multiple sclerosis. These compounds leverage the oxetane ring to improve solubility and reduce toxicity .

Chemical Space Exploration

The exploration of chemical space involving oxetanes has been a focus of recent research. By modifying the oxetane structure, researchers aim to identify new kinase inhibitors and other therapeutic agents. The introduction of diverse substituents on the oxetane ring has been shown to expand the range of biological activities available for investigation .

Biocompatibility and Therapeutic Applications

Research into hydrogels incorporating oxetane derivatives has revealed their potential in therapeutic applications. These materials exhibit excellent biocompatibility and can be tailored for controlled release of drugs, making them suitable for various medical applications such as tissue engineering and targeted drug delivery .

Case Study: Crenolanib

Crenolanib exemplifies the successful incorporation of an oxetane moiety into a drug candidate. Its development involved extensive optimization of the oxetane structure to enhance pharmacological properties while minimizing adverse effects associated with basic functional groups .

Case Study: Ziresovir

Ziresovir's discovery highlights the strategic use of the oxetane ring to modulate drug distribution within tissues, thereby reducing toxicity risks. The late-stage introduction of the oxetane was crucial for achieving desired pharmacokinetic outcomes .

Mecanismo De Acción

The mechanism of action of 3,3-Oxetanedimethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- [3-(Aminomethyl)oxetan-3-yl]methanol

- [3-(Aminomethyl)oxetan-3-yl]ethanamine

- [3-(Aminomethyl)oxetan-3-yl]propylamine

Comparison: Compared to these similar compounds, 3,3-Oxetanedimethanamine is unique in its specific structure and reactivity. Its unique properties make it particularly useful in certain applications, such as the synthesis of complex molecules and the development of new materials .

Actividad Biológica

3,3-Oxetanedimethanamine, a compound featuring an oxetane ring, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether. The unique geometry and electronic properties of oxetanes contribute to their stability and reactivity. The compound's ability to act as a bioisostere for carbonyl groups enhances its relevance in drug design, particularly in improving solubility and metabolic stability.

Pharmacokinetics and Metabolism

Research indicates that oxetanes exhibit favorable pharmacokinetic properties. A study highlighted that 3,3-disubstituted oxetanes demonstrated enhanced metabolic stability compared to their carbon-based counterparts. For instance, the introduction of an oxetane moiety significantly improved solubility—up to 4000-fold in some cases—while maintaining stability across a broad pH range (1 to 10) .

A comparative analysis of clearance rates using human liver microsomes (HLM) showed that oxetanes have varied clearance profiles:

| Compound Type | HLM Clint (μL min⁻¹ mg⁻¹) |

|---|---|

| Oxetane | 22.9 |

| Ketone | 18 |

| Other | <7 |

This data suggests that the metabolic pathways for oxetanes may differ from those of traditional ketones, potentially allowing for reduced drug-drug interactions .

Anticancer Activity

Several studies have explored the anticancer potential of compounds containing oxetane structures. For example, crenolanib, an oxetane-containing drug currently in clinical trials for acute myeloid leukemia (AML), showcases the therapeutic promise of this class of compounds . The mechanism involves selective inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

Case Studies

Case Study 1: Crenolanib

Crenolanib has been evaluated for its efficacy against various cancers. In a phase III trial, it was shown to improve overall survival rates in patients with AML when compared to standard therapies. The oxetane moiety was essential for its binding affinity to RTKs, enhancing its potency .

Case Study 2: Fenebrutinib

Fenebrutinib is another promising candidate undergoing trials for multiple sclerosis (MS). Its development highlighted the role of the oxetane group in improving solubility and pharmacokinetic properties compared to non-oxetane analogues .

Research Findings

Recent advances in the synthesis and application of this compound have revealed several key findings:

- Increased Lipophilicity : The incorporation of an oxetane ring can lead to increased lipophilicity, enhancing membrane permeability while maintaining sufficient aqueous solubility .

- Stability Against Hydrolysis : Oxetanes show resistance to hydrolytic degradation under physiological conditions, making them suitable candidates for drug development .

- Bioisosteric Replacement : Oxetanes serve as effective bioisosteres for carbonyl groups, offering alternatives with improved safety profiles due to reduced reactivity with metabolic enzymes .

Propiedades

IUPAC Name |

[3-(aminomethyl)oxetan-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-1-5(2-7)3-8-4-5/h1-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLJQFVDVUKOSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.